6-Formylindolo[2,3-b]carbazole
Description
Contextualization of 6-Formylindolo[2,3-b]carbazole as a Key Indolocarbazole Derivative
FICZ belongs to the indolo[3,2-b]carbazole (B1211750) class of compounds, which are characterized by their fused indole (B1671886) and carbazole (B46965) ring systems. wikipedia.orgoup.com This structural framework is the basis for their diverse biological effects. wikipedia.org What distinguishes FICZ within this family is the presence of a formyl group at the 6-position of the carbazole core. wikipedia.orgresearchgate.net This particular substitution has been a subject of intense study to understand its role in the molecule's bioactivity. researchgate.net
The indolo[3,2-b]carbazole scaffold itself is a significant structure in medicinal and materials chemistry, with various derivatives being explored for their potential applications. wikipedia.org FICZ stands out as one of the most potent naturally occurring ligands for the aryl hydrocarbon receptor (AhR). nih.gov
Historical Perspectives on this compound Discovery and its Research Significance
FICZ was first identified as a photoproduct of the amino acid tryptophan when exposed to ultraviolet (UV) light. encyclopedia.puboup.com Initial research hypothesized that FICZ or similar compounds formed by light exposure could be endogenous signaling molecules. oup.com This discovery was pivotal as it suggested a direct link between environmental factors like sunlight and cellular signaling pathways. nih.gov
The identification of FICZ as a high-affinity ligand for the aryl hydrocarbon receptor (AhR) was a landmark finding. wikipedia.orgoup.com The AhR is a transcription factor known for mediating cellular responses to environmental toxins, but the discovery of a potent endogenous ligand like FICZ expanded its role to include physiological processes. tandfonline.com This has driven extensive research into the physiological and pathophysiological functions of the FICZ-AhR signaling axis. tandfonline.comnih.gov The initial isolation and characterization involved techniques like bioassay-driven fractionation coupled with HPLC/MS. oup.com The chemical structure was confirmed through mass spectrometry, NMR, and various spectroscopic methods. tandfonline.com
Overview of Core Academic Research Areas Involving this compound
Academic research on FICZ is multifaceted, spanning several key areas:
Aryl Hydrocarbon Receptor (AhR) Activation: A primary focus of FICZ research is its role as a potent agonist of the AhR. invivogen.comabcam.com Studies have shown that FICZ binds to the AhR with extremely high affinity, in some cases greater than the prototypic xenobiotic ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.orgoup.com This interaction triggers the transcription of a battery of genes, most notably cytochrome P450 1A1 (CYP1A1), which is involved in the metabolism of both xenobiotics and endogenous compounds, including FICZ itself. oup.complos.org This creates a dynamic feedback loop that regulates AhR activity. tandfonline.com
Chemical Synthesis and Analogs: The unique structure and significant biological activity of FICZ have made it an attractive target for chemical synthesis. nih.govoup.com Researchers have developed various synthetic routes, including gram-scale syntheses, to produce FICZ and its analogs for further study. nih.govoup.com These efforts have also led to the creation of a series of 6-substituted indolo[3,2-b]carbazoles to investigate structure-activity relationships and the specific role of the 6-formyl group. researchgate.netresearchgate.net
Formation and Metabolism: FICZ can be formed through multiple pathways. It is a well-established photoproduct of tryptophan, generated upon exposure to UV and visible light. pnas.orgacs.org Additionally, enzymatic pathways for FICZ formation have been identified, involving the precursor indole-3-acetaldehyde (I3A). wikipedia.orgencyclopedia.pub The metabolism of FICZ is rapid, primarily mediated by the AhR-inducible enzyme CYP1A1. frontiersin.org Metabolites of FICZ have been detected in human urine, confirming its presence and metabolism in the human body. pnas.org
Physiological and Immunological Roles: Research has uncovered the involvement of FICZ in a variety of physiological processes. It is considered a key regulator of homeostasis in barrier tissues like the intestines and skin. nih.govfrontiersin.org Depending on the context and dose, FICZ can either promote pro-inflammatory responses, such as the differentiation of T helper 17 cells, or anti-inflammatory responses through the induction of regulatory T cells. nih.govfrontiersin.org It has also been implicated in the regulation of cell growth and differentiation. tandfonline.complos.org
Potential Therapeutic Applications: The ability of FICZ to modulate immune responses has led to investigations into its therapeutic potential for various inflammatory diseases. frontiersin.orgnih.gov For instance, studies have explored its beneficial effects in models of atopic dermatitis-like skin inflammation and its protective role against colitis. wikipedia.orgmdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C19H10N2O |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
indolo[2,3-b]carbazole-6-carbaldehyde |
InChI |
InChI=1S/C19H10N2O/c22-10-15-18-13(11-5-1-3-7-16(11)20-18)9-14-12-6-2-4-8-17(12)21-19(14)15/h1-10H |
InChI Key |
XYQROJCCYYBCKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C=CC=CC5=NC4=C(C3=N2)C=O |
Origin of Product |
United States |
Origin and Biosynthesis of 6 Formylindolo 2,3 B Carbazole
Tryptophan Photoproduct Formation and Mechanisms
FICZ was first identified as a product of tryptophan exposed to light. tandfonline.comtandfonline.com The formation of FICZ from tryptophan can be triggered by exposure to ultraviolet (UV) A, UVB, and visible light, with UVB radiation being the most efficient. tandfonline.com This photo-oxidation process is dependent on tryptophan and is not reliant on other components like riboflavin (B1680620) that may be present in cell culture media. oup.com
The mechanism involves the generation of hydrogen peroxide (H₂O₂) during the irradiation of tryptophan. tandfonline.comtandfonline.com Interestingly, H₂O₂ alone, even in the absence of light, can facilitate the formation of FICZ from tryptophan. tandfonline.comtandfonline.com This suggests that oxidative stress can be a key factor in the non-photochemical production of FICZ. invivogen.com
Key Findings on Tryptophan Photoproduct Formation:
| Condition | Outcome | Reference |
| Tryptophan exposed to UVA, UVB, or visible light | Formation of FICZ | tandfonline.com |
| Tryptophan irradiated in cell culture medium | Light-induced, tryptophan-dependent FICZ formation | oup.com |
| Irradiation of tryptophan | Generation of hydrogen peroxide (H₂O₂) | tandfonline.comtandfonline.com |
| Tryptophan incubated with H₂O₂ in the dark | Formation of FICZ | tandfonline.comtandfonline.com |
Enzymatic Biotransformation Routes from Tryptophan Metabolites
Beyond light-induced formation, FICZ is also synthesized through enzymatic pathways involving metabolites of tryptophan. encyclopedia.pubwikipedia.org A key precursor in these pathways is indole-3-acetaldehyde (I3A). tandfonline.comresearchgate.net
Two main enzymatic routes lead to the formation of I3A from tryptophan metabolites:
From Tryptamine (B22526): The enzyme aromatic L-amino acid decarboxylase (AADC) can convert tryptophan to tryptamine. encyclopedia.pubwikipedia.org Subsequently, monoamine oxidases A and B (MAO-A and MAO-B), which are human mitochondrial enzymes, can deaminate tryptamine to produce I3A. tandfonline.comencyclopedia.pubresearchgate.net
From Indole-3-pyruvic acid: Tryptophan can be converted to indole-3-pyruvic acid by enzymes such as aromatic amino acid aminotransferases (ArAT) or L-amino oxidases (LAAO), including the IL4-inducible enzyme IL4I1. encyclopedia.pubwikipedia.org Indole-3-pyruvic acid is then decarboxylated to form I3A. tandfonline.com
Once I3A is formed, it can undergo a series of non-enzymatic reactions to yield FICZ. tandfonline.com These final steps are often favored by conditions such as a lower pH or increased temperature. encyclopedia.pubwikipedia.org
Enzymatic Pathways Leading to FICZ:
| Starting Metabolite | Key Enzymes | Intermediate | Final Product | Reference |
| Tryptophan | Aromatic L-amino acid decarboxylase (AADC), Monoamine oxidase A/B (MAO-A/B) | Tryptamine, Indole-3-acetaldehyde (I3A) | 6-Formylindolo[2,3-b]carbazole (FICZ) | tandfonline.comencyclopedia.pubwikipedia.orgresearchgate.net |
| Tryptophan | Aromatic amino acid aminotransferases (ArAT), L-amino oxidases (LAAO), IL4I1 | Indole-3-pyruvic acid, Indole-3-acetaldehyde (I3A) | This compound (FICZ) | tandfonline.comencyclopedia.pubwikipedia.org |
Contribution of Microbial Pathways to 6 Formylindolo 2,3 B Carbazole Production
Established Synthetic Methodologies for Indolo[2,3-b]carbazole (B11864400) Core
The construction of the pentacyclic indolo[2,3-b]carbazole core is the foundational challenge in the synthesis of FICZ and its derivatives. Over the years, chemists have established several reliable methods, from historic name reactions to contemporary, high-yield procedures.
The Double Fischer Indolization stands as a cornerstone in the synthesis of the indolo[2,3-b]carbazole scaffold. First reported by Robinson, this classic method involves the acid-catalyzed reaction of a bishydrazone to form the fused indole (B1671886) systems in a single transformation. encyclopedia.pubwikipedia.orgmdpi.com The typical starting materials are 1,4-cyclohexanedione (B43130) and appropriately substituted phenylhydrazines. mdpi.com The reaction of these precursors generates a bishydrazone intermediate, which, upon treatment with a mixture of acids like sulfuric acid and acetic acid, undergoes a double cyclization to yield the indolo[2,3-b]carbazole core. mdpi.com This approach has been successfully applied to the synthesis of the parent indolo[2,3-b]carbazole system as well as functionalized derivatives, including FICZ. encyclopedia.pubwikipedia.org While historically significant, variations of the Fischer indolization have been refined to improve yields and accommodate a broader range of functionalized substrates. mdpi.comrsc.org
The demand for significant quantities of FICZ for research has driven the development of more efficient and scalable synthetic routes. A notable gram-scale synthesis has been reported that utilizes readily available commercial starting materials, namely 1-(phenylsulfonyl)-1H-indole and 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde. encyclopedia.pubwikipedia.orgresearchgate.net This method was optimized to overcome the poor solubility of the carbazole (B46965) intermediates by replacing the final column chromatography purification with a crystallization step, enabling production in gram quantities. encyclopedia.pubresearchgate.net
Another concise and effective synthesis involves a key conjugate addition step. oup.comresearchgate.net In this approach, the enolate derived from an indolylacetate is added to 2-chloro-3-formylindole. oup.com The subsequent cyclization of the resulting bisindole intermediate under acidic conditions affords the indolo[2,3-b]carbazole skeleton, which can then be formylated to produce FICZ. oup.com
Other modern strategies include methods starting from di(2-indolyl)methane, which can be condensed with aromatic aldehydes in the presence of an oxalic acid catalyst to produce the indolo[2,3-b]carbazole structure. clockss.org Additionally, syntheses commencing with 2,3-diindolylmethane as a precursor have been developed. researchgate.net Dichloroacetylation of this intermediate followed by a tandem cyclization-hydrolysis reaction under acidic conditions yields the target compound. researchgate.net
Table 1: Overview of Modern Synthetic Routes to the Indolo[2,3-b]carbazole Core
| Method | Key Starting Materials | Key Reagents/Conditions | Product | Reference(s) |
| Scalable Sulfonyl-Protected Route | 1-(Phenylsulfonyl)-1H-indole, 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde | 1. Base (e.g., n-BuLi) 2. Oxidation 3. Cyclization/Deprotection | 6-Formylindolo[2,3-b]carbazole | encyclopedia.pub, wikipedia.org, researchgate.net |
| Conjugate Addition Route | Indolylacetate, 2-Chloro-3-formylindole | 1. Base (e.g., KHMDS) 2. Acid-catalyzed cyclization | Indolo[2,3-b]carbazole skeleton | oup.com, researchgate.net |
| Di(2-indolyl)methane Condensation | Di(2-indolyl)methane, Aromatic Aldehydes | Oxalic acid | Indolo[2,3-b]carbazoles | clockss.org |
| 2,3-Diindolylmethane Route | 2,3-Diindolylmethane | 1. Dichloroacetylation 2. Acid-catalyzed cyclization-hydrolysis | This compound | researchgate.net |
Regioselective Functionalization and Analog Synthesis of this compound Derivatives
The functionalization of the indolo[2,3-b]carbazole scaffold allows for the fine-tuning of its chemical properties and the exploration of structure-activity relationships. Regioselectivity is a key challenge in modifying this complex heterocyclic system.
A variety of analogs have been synthesized by targeting the C6 position. For instance, 6-methylindolo[3,2-b]carbazole (6-MICZ) can be prepared through an oxidative coupling of indole and acetaldehyde. mdpi.com This methyl group then serves as a versatile handle for further transformations. mdpi.com It can be oxidized using selenium dioxide to yield this compound (FICZ), or reduced with lithium borohydride (B1222165) to give the corresponding 6-hydroxymethyl derivative. mdpi.com Furthermore, halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS). mdpi.com
Direct functionalization of the carbazole core has also been explored. The nitrogen atoms at positions 5 and 11 can be readily substituted with various electrophiles, such as alkyl groups, using standard synthetic methods to produce N-mono- and N,N'-disubstituted derivatives. nih.gov These modifications are crucial for altering the electronic properties and solubility of the compounds. nih.gov
Table 2: Examples of Regioselective Functionalization of the Indolo[2,3-b]carbazole Scaffold
| Position(s) | Reaction | Reagents | Resulting Functional Group | Reference(s) |
| C6 | Oxidation of C6-Methyl | Selenium Dioxide (SeO₂) | Formyl (-CHO) | mdpi.com |
| C6 | Reduction of C6-Formyl | Lithium Borohydride (LiBH₄) | Hydroxymethyl (-CH₂OH) | mdpi.com |
| C6 | Halogenation of C6-Methyl | N-Bromosuccinimide (NBS) | Bromomethyl (-CH₂Br) | mdpi.com |
| N5, N11 | Alkylation/Arylation | Various Electrophiles, Base | N-Alkyl, N-Aryl | nih.gov |
Synthetic Exploration of the Broader Indolo[2,3-b]carbazole Scaffold
Beyond the routes tailored specifically for FICZ, there is extensive research into novel methods for constructing the parent indolo[2,3-b]carbazole ring system, which provides access to a wider array of derivatives for various applications.
One innovative and powerful strategy is the double-intramolecular Buchwald-Hartwig reaction. nih.govfigshare.comresearchgate.netacs.org This palladium-catalyzed C-N bond-forming reaction provides an efficient pathway to the fused carbazole core. nih.govfigshare.com The N-alkylated products from this reaction have been utilized as core structures for functional materials, such as dyes for solar cells. nih.gov
Another approach begins with the condensation of indole with an aldehyde, catalyzed by a Brønsted or Lewis acid, to form a 3,3'-diindolylmethane (B526164) intermediate in situ. mdpi.com This is followed by isomerization and an acid-catalyzed intramolecular reaction with an orthoester, which closes the central ring to furnish the indolo[2,3-b]carbazole scaffold. mdpi.com
The versatility of the indolo[2,3-b]carbazole core is further demonstrated by its incorporation into more complex systems. For example, amino-derivatives of the scaffold have been reacted with 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine to create novel push-pull systems with unique photophysical and charge-transport properties. bohrium.com These synthetic explorations highlight the adaptability of the indolo[2,3-b]carbazole framework as a building block for advanced organic materials. researchgate.netbohrium.com
Molecular Interactions and Mechanistic Studies of 6 Formylindolo 2,3 B Carbazole
Aryl Hydrocarbon Receptor (AhR) Agonism and Binding Dynamics of 6-Formylindolo[2,3-b]carbazole
This compound (FICZ) is a naturally occurring compound derived from the amino acid tryptophan. wikipedia.orgencyclopedia.pub It is recognized as a potent agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating various physiological and toxicological processes. tandfonline.comnih.gov
FICZ exhibits an exceptionally high affinity for the AhR, with studies reporting a dissociation constant (Kd) as low as 7 x 10⁻¹¹ M. wikipedia.orgencyclopedia.pub This binding affinity is considered among the highest for any endogenous ligand identified to date. tandfonline.comnih.gov In fact, research suggests that FICZ binds to the AhR with a higher affinity than 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a well-known and potent synthetic AhR ligand. nih.govoup.comfrontiersin.org This strong and specific interaction is the basis for its function as a powerful signaling molecule. The binding of FICZ to various isoforms of the AhR appears to be evolutionarily well-conserved, indicating a fundamental biological role. tandfonline.comnih.gov
While both FICZ and TCDD are high-affinity AhR ligands, their biological activities and downstream effects exhibit crucial differences, primarily due to their metabolic stability. wikipedia.orgtandfonline.com TCDD is metabolically stable, leading to sustained AhR activation and persistent induction of target genes, which is associated with its toxicity. wikipedia.orgencyclopedia.pub In contrast, FICZ is an excellent substrate for cytochrome P450 1A1 (CYP1A1), an enzyme that is itself induced by AhR activation. wikipedia.orgencyclopedia.pubpnas.org This leads to the rapid metabolic degradation of FICZ, resulting in a transient activation of the AhR and a short-lived induction of gene expression. wikipedia.orgencyclopedia.pub
This difference in metabolic fate is thought to explain the distinct immunological outcomes observed between the two compounds. tandfonline.comnih.gov While high concentrations of FICZ can produce effects similar to TCDD, such as immunosuppression, its rapid clearance under normal physiological conditions allows for a more dynamic and regulated signaling process. nih.govfrontiersin.org Molecular modeling and competitive binding assays confirm that FICZ has a high affinity for the AhR ligand-binding domain, comparable to or exceeding that of TCDD. nih.govremedypublications.com One study reported an IC50 of 1 nM for both FICZ and TCDD in a competitive binding assay, but found FICZ to be a stronger stimulant of AhR binding to DNA in vitro, with an EC50 of 4.25 nM compared to 7.5 nM for TCDD. remedypublications.com
Table 1: Comparative Characteristics of AhR Ligands
AhR-Mediated Transcriptional Regulation and Gene Induction by this compound
Upon binding to FICZ, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. pnas.org
The most well-documented target genes of the AhR are members of the cytochrome P450 superfamily, particularly those in the CYP1 family. wikipedia.orgencyclopedia.pub FICZ is a highly efficient inducer of CYP1A1 gene expression. nih.govplos.org Studies in human cell lines have shown that FICZ can significantly increase CYP1A1 mRNA levels at concentrations as low as 100 pM. nih.gov In HL-60 myeloblastic leukemia cells, FICZ treatment resulted in a 10-fold increase in CYP1A1 expression within two hours. plos.org
In addition to CYP1A1, FICZ is also a substrate for and can induce the expression of CYP1A2 and CYP1B1. pnas.orgnih.gov Kinetic studies have demonstrated that CYP1A1 is the primary enzyme for the initial metabolic steps of FICZ, while CYP1A2 exhibits overlapping specificity, and CYP1B1 is more involved in the subsequent metabolism of hydroxylated FICZ metabolites. nih.govdiva-portal.org Research in zebrafish embryos further confirmed that FICZ is a potent inducer of multiple CYP1 genes, primarily through the AHR2 isoform. nih.gov
Table 2: Role of Cytochrome P450 Enzymes in FICZ Induction and Metabolism
A key aspect of FICZ-mediated signaling is the existence of a negative feedback loop. wikipedia.orgencyclopedia.pubtandfonline.com The FICZ/AhR/CYP1A1 feedback mechanism provides a tight regulatory control over AhR activity. tandfonline.com The process begins with FICZ binding to and activating the AhR. wikipedia.org This activation leads to the transcriptional induction of the CYP1A1 gene. wikipedia.orgencyclopedia.pub The resulting CYP1A1 enzyme is exceptionally efficient at metabolizing FICZ into less active forms. wikipedia.orgencyclopedia.pub This rapid degradation of the ligand effectively terminates the AhR signal, leading to the transient nature of the response. wikipedia.orgencyclopedia.pub This feedback loop is crucial for maintaining cellular homeostasis and preventing the overstimulation of AhR pathways that could result from persistent signaling. nih.gov Consequently, any substance that inhibits CYP1A1 activity can disrupt this loop, leading to an accumulation of endogenous FICZ and a subsequent, indirect activation of the AhR. tandfonline.com
Modulation of Cellular Signaling Pathways by this compound
Beyond the canonical regulation of CYP enzymes, FICZ-activated AhR modulates a variety of other cellular signaling pathways, impacting processes such as cell differentiation, proliferation, and immune responses.
In HL-60 leukemia cells, FICZ enhances retinoic acid-induced differentiation by modulating a signalsome that includes c-Cbl and influencing the MAPK signaling pathway. plos.orgnih.gov FICZ was shown to induce an association between c-Cbl and AhR in these cells. plos.org
FICZ also plays a role in immune cell differentiation, where AhR activation can promote the development of pro-inflammatory T helper 17 (Th17) cells or anti-inflammatory regulatory T cells (Tregs), depending on the context and concentration. encyclopedia.pub In murine T cells, FICZ can promote the binding of AhR to the transcription factor c-Maf, leading to the expression of cytokines IL-10 and IL-21. pnas.org
Furthermore, studies have shown that FICZ can influence cell growth and apoptosis. At low concentrations, it can stimulate cell proliferation, whereas at high concentrations, it can induce oxidative stress and trigger apoptosis through a mitochondrial-dependent pathway. researchgate.net In the context of breast cancer cells, FICZ has been found to inhibit the proliferation and migration of MCF-7 cells by promoting the degradation of estrogen receptor alpha (ERα) and c-Fos proteins. karger.com This indicates a potential for crosstalk between the AhR and estrogen receptor signaling pathways. karger.com
Influence on Immune Cell Differentiation and Responses (e.g., T helper 17 cells, Regulatory T cells, Macrophages)
This compound (FICZ) demonstrates a nuanced and dose-dependent influence on the differentiation and response of key immune cells. frontiersin.orgnih.gov As a potent agonist of the Aryl hydrocarbon Receptor (AhR), FICZ plays a significant role in modulating the balance between pro-inflammatory and anti-inflammatory immune states. wikipedia.orgtandfonline.com
T helper 17 (Th17) and Regulatory T (Treg) Cells: The activation of AhR by FICZ is deeply involved in the regulation of T helper 17 (Th17) and regulatory T cell (Treg) differentiation. wikipedia.org The specific outcome of this activation appears to be contingent on the concentration and duration of FICZ exposure. frontiersin.orgnih.gov Low levels of FICZ are associated with pro-inflammatory responses, including the promotion of Th17 cell differentiation. tandfonline.com Th17 cells are characterized by their production of cytokines like IL-17 and IL-22. tandfonline.com Conversely, higher concentrations of FICZ can promote the expansion of the Treg cell population, which expresses the transcription factor Foxp3 and exerts immunosuppressive functions. wikipedia.orgtandfonline.com This dual capability allows FICZ to either stimulate inflammatory responses or promote immunosuppression. wikipedia.org Some studies suggest that the differences in immune response between FICZ and other AhR ligands like TCDD are largely due to the rapid metabolic degradation of FICZ. wikipedia.orgtandfonline.com
Macrophages: FICZ also influences macrophage polarization, a critical process in immune response and tissue homeostasis. nih.gov Macrophages can be broadly categorized into the classically activated (M1) pro-inflammatory phenotype and the alternatively activated (M2) anti-inflammatory and tissue-repair phenotype. mdpi.com Studies have shown that high doses of FICZ can promote the M2 polarization of macrophages, contributing to its anti-inflammatory and immunosuppressive effects. nih.gov This shift towards an M2 phenotype is a key mechanism by which FICZ can help terminate an immune response. nih.gov
| Immune Cell Type | Effect of Low Concentration FICZ | Effect of High Concentration FICZ | Key Markers/Cytokines Involved |
|---|---|---|---|
| T helper 17 (Th17) cells | Promotes differentiation | - | IL-17, IL-22 |
| Regulatory T (Treg) cells | - | Promotes expansion | Foxp3 |
| Macrophages | - | Promotes M2 polarization | - |
Interaction with Kinase Networks (e.g., Src Family Kinases, Mitogen-Activated Protein Kinases) and Adaptor Proteins (e.g., c-Cbl, Cbl-b)
FICZ modulates intracellular signaling pathways by interacting with complex kinase networks and adaptor proteins, particularly in the context of cellular differentiation. plos.orgnih.gov In HL-60 myeloblastic leukemia cells, FICZ enhances retinoic acid (RA)-induced differentiation by augmenting a signalsome centered around Src Family Kinases (SFKs) and Mitogen-Activated Protein Kinases (MAPK). plos.orgnih.gov
Kinase Networks: Research indicates that FICZ augments the RA-induced sustained activation of the RAF/MEK/ERK pathway, which is a key component of the MAPK cascade. nih.gov It also increases the expression of SFKs such as Fgr and Lyn. plos.orgnih.gov This modulation of kinase activity is crucial for driving the cells towards a differentiated phenotype. plos.org
Adaptor Proteins: FICZ significantly influences the expression and interaction of adaptor proteins like c-Cbl and Cbl-b. plos.orgnih.gov When used in combination with RA, FICZ enhances the expression of c-Cbl. plos.orgnih.gov Furthermore, studies using Förster resonance energy transfer (FRET) have shown that upon FICZ and RA-induced differentiation, the AhR interacts with c-Cbl. plos.orgnih.gov In contrast, the interaction between AhR and Cbl-b appears to be constitutive, meaning it occurs regardless of the treatment. plos.orgnih.gov This specific, inducible interaction with c-Cbl suggests a pivotal role for this adaptor protein in mediating the differentiation-enhancing effects of FICZ. plos.orgnih.gov The mechanism of action for FICZ in this context involves the modulation of this SFK and MAPK-centered signalsome and the specific c-Cbl-AhR association. nih.gov
| Molecular Target Class | Specific Molecules | Observed Effect of FICZ |
|---|---|---|
| Src Family Kinases (SFKs) | Fgr, Lyn | Augments expression |
| Mitogen-Activated Protein Kinases (MAPK) | RAF/MEK/ERK pathway | Augments sustained activation |
| Adaptor Proteins | c-Cbl | Augments expression; Promotes interaction with AhR |
| Cbl-b | Constitutive interaction with AhR (unaffected by FICZ) |
Effects on Stem/Progenitor Cell Self-Renewal and Differentiation
The role of FICZ in the context of stem and progenitor cells is multifaceted, with evidence pointing towards both inhibitory and stimulatory effects depending on the specific cell type and context. wikipedia.org The AhR pathway, which FICZ activates, is known to be important in normal embryonic development and in maintaining the pluripotency of embryonic stem cells. wikipedia.org
In murine hematopoietic stem cells, down-regulation of AhR signaling promotes the expansion of early progenitors; treatment with FICZ was found to reverse this effect. wikipedia.org However, in a different experimental system using a pluripotent stem-cell-based in vitro culture, FICZ treatment resulted in a dramatic, 600-fold exponential expansion of hematopoietic progenitor cells derived from induced pluripotent stem cells (iPSCs). wikipedia.org Extended treatment with FICZ also guided these progenitor cells towards erythroid specification and maturation. wikipedia.org
In the context of cancer stem cells, specifically in HL-60 myeloblastic leukemia cells, co-treatment with FICZ and retinoic acid leads to a significant reduction in the activity of aldehyde dehydrogenase 1 (ALDH1), a widely used marker for both normal and cancer stem cells. plos.org This suggests that FICZ helps to promote differentiation towards a more functionally mature state, thereby reducing the "stemness" of these cancer cells. tandfonline.complos.org
| Cell Type | Observed Effect of FICZ | Reference Finding |
|---|---|---|
| Murine Hematopoietic Stem Cells (early progenitor) | Reversed expansion | Reverses the effect of AhR down-regulation |
| iPSC-derived Hematopoietic Progenitor Cells | Exponential expansion (600-fold) and erythroid differentiation | Observed in a novel in vitro culture system |
| HL-60 Leukemia Cells (Cancer Stem Cell Marker) | Decreased ALDH1 activity | Promotes differentiation and reduces stemness |
AhR-Independent Molecular Effects of this compound (e.g., Retrotransposition Stimulation)
While the majority of FICZ's biological activities are mediated through its high-affinity binding to the AhR, compelling evidence has emerged for AhR-independent molecular effects. nih.govpnas.org A notable example is its ability to induce the retrotransposition of Long Interspersed Nucleotide Element-1 (L1). nih.gov
L1 is a retroelement that constitutes a significant portion of the human genome, with a small number of copies remaining mobile. nih.gov Research has shown that FICZ can stimulate L1 retrotransposition (L1-RTP). nih.gov Surprisingly, extensive analysis revealed that this induction does not require the AhR. nih.govpnas.org Instead, the process is dependent on the AhR Nuclear Translocator (ARNT), a binding partner of AhR, and the activation of the cAMP-responsive element-binding protein (CREB). nih.gov
Mechanistically, FICZ was found to stimulate the interaction between ARNT and the L1-encoded open reading frame-1 (ORF1) protein. nih.gov This interaction facilitates the recruitment of ORF1 to chromatin, a process that also depends on the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov This discovery highlights a novel cellular pathway for L1-RTP mediated by ARNT, distinct from the canonical AhR signaling cascade and from L1-RTP triggered by DNA damage. nih.gov It suggests that FICZ can influence genomic plasticity through mechanisms that are independent of its classical role as an AhR ligand. pnas.org
Structure Activity Relationship Sar and Structural Modifications of Indolo 2,3 B Carbazole Derivatives for Ahr Activation
Impact of Substituents on 6-Formylindolo[2,3-b]carbazole's AhR Binding Affinity and Activity
The nature of the substituent at the 6-position of the indolo[3,2-b]carbazole (B1211750) core significantly influences its interaction with and activation of the AhR. mdpi.com While 6-formylindolo[3,2-b]carbazole (FICZ) is an extremely potent ligand for the AhR, studies have shown that the formyl group is not indispensable for high affinity. mdpi.comresearchgate.net
Research comparing FICZ with its analogs reveals nuanced structure-activity relationships. The formyl group's electrophilic nature is thought to enhance interactions within the AhR's ligand-binding domain, promoting the conformational changes necessary for receptor activation. scbt.com However, replacing the formyl group with other small substituents can maintain or even increase activity. For instance, 6-methylindolo[3,2-b]carbazole (6-MICZ), an analog where the formyl group is replaced by a methyl group, demonstrated higher AhR-inducing activity than FICZ in human, rat, and guinea pig cell lines. mdpi.comresearchgate.net In a human cell line, the EC₅₀ values for FICZ and 6-MICZ were comparable, at 348 pM and 308 pM, respectively, after 6 hours of evaluation. mdpi.com
Conversely, increasing the polarity at this position, as seen with the 6-hydroxymethylindolo[3,2-b]carbazole (6-HMICZ) analog, leads to a reduction in activity, likely due to decreased lipophilicity. mdpi.com In mouse cell lines, all synthesized derivatives, including FICZ, 6-MICZ, and others, showed comparable activity levels. mdpi.comresearchgate.net This suggests that the specific role of the formyl group is not as critical as once thought, challenging the hypothesis that FICZ's specific structure makes it a unique endogenous ligand. mdpi.com The high activity levels across these analogs underscore that the indolo[3,2-b]carbazole skeleton itself is a primary driver of AhR affinity. mdpi.com
Table 1: Comparative AhR Activity of Indolo[3,2-b]carbazole Derivatives in Human Cells (6h)
| Compound | Substituent at Position 6 | EC₅₀ (pM) |
|---|---|---|
| 6-Formylindolo[3,2-b]carbazole (FICZ) | -CHO | 348 |
| 6-Methylindolo[3,2-b]carbazole (6-MICZ) | -CH₃ | 308 |
| TCDD (Reference) | N/A | <300 |
Data sourced from studies on human cell lines. mdpi.com
Design Principles for Novel this compound Analogs with Modulated Activity
The design of new 6-formylindolo[3,2-b]carbazole analogs is guided by several key principles aimed at creating molecules with improved therapeutic potential and more diverse applications. acs.org A primary goal is to overcome the limitations of FICZ itself, which, despite its high potency, has certain "undesirable drug-like features" mainly attributed to its formyl group and limited options for structural diversification through traditional synthesis. researchgate.netacs.org
Key design principles include:
Modular Synthesis: Developing versatile synthetic platforms, such as multicomponent reactions, allows for the rapid and efficient creation of a diverse family of 6-substituted indolocarbazoles. researchgate.netacs.org This modularity enables systematic exploration of the structure-activity landscape.
Computational Modeling: In silico docking and molecular simulations are integral to the design process. researchgate.netacs.org These computational methods help to identify key features involved in the binding of ligands to the AhR, rationalize conformational behaviors like axial chirality, and predict the impact of structural changes before synthesis is undertaken. researchgate.netacs.org
Improving Physicochemical Properties: Modifications are designed to enhance drug-like characteristics. For example, the introduction of a bromine atom to the aromatic nucleus not only increases lipophilicity but also provides a reactive handle for the subsequent synthesis of more complex, bisubstituted analogs. mdpi.com
Scaffold-Based Drug Discovery: The indolo[3,2-b]carbazole skeleton is recognized as a prime scaffold for AhR-based drug discovery campaigns. researchgate.netacs.org The design principle is to retain this core structure, which confers high activity, while modifying peripheral substituents to fine-tune potency, selectivity, and metabolic stability. mdpi.com
These principles facilitate a synergistic approach combining synthetic chemistry, computational analysis, and biological testing to develop novel AhR modulators for targeted therapeutic applications. acs.org
Influence of Structural Modifications on Broader Biological Activities of Indolo[2,3-b]carbazole (B11864400) Scaffolds
Structural modifications to the indolo[2,3-b]carbazole scaffold influence a wide range of biological activities beyond AhR activation. The core structure is a key motif in many natural and synthetic compounds with significant therapeutic potential, particularly in oncology and immunology. nih.govrsc.org
The indolo[2,3-a]pyrrolo[3,4-c]carbazole sub-family, which shares a related core, is well-known for its potent inhibition of protein kinases, such as Protein Kinase C (PKC). rsc.org This activity is central to their investigation as anti-cancer agents, as PKC enzymes are crucial in regulating cell proliferation and gene expression. rsc.org Modifications to the scaffold, including the addition of sugar moieties (glycosylation), are a common strategy to improve physicochemical properties like water solubility, which facilitates in vivo studies and can enhance therapeutic efficacy. nih.govmdpi.com
For the indolo[3,2-b]carbazole scaffold specifically, analogs are being explored as potential treatments for inflammatory conditions and cancer. mdpi.com The ability of these compounds to modulate AhR signaling has implications for immune responses. nih.govencyclopedia.pub Depending on the context and dosage, AhR activation can either promote pro-inflammatory responses or induce immunosuppressive regulatory T cells. nih.govencyclopedia.pub Therefore, structural modifications that fine-tune the nature and duration of AhR activation can tailor the compound's immunological effects. tandfonline.comwikipedia.org Furthermore, various carbazole (B46965) derivatives have demonstrated cytotoxicity against numerous cancer cell lines, including leukemia, lung carcinoma, and HeLa cells, with their mechanism of action sometimes involving cell cycle arrest. nih.gov
The versatility of the indolocarbazole core allows for the development of compounds with diverse biological profiles, from kinase inhibitors to immunomodulators, making it a privileged scaffold in medicinal chemistry. nih.govrsc.org
Advanced Characterization and Analytical Methodologies for 6 Formylindolo 2,3 B Carbazole in Research
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
The definitive identification and structural characterization of 6-Formylindolo[3,2-b]carbazole and its derivatives are accomplished through a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov
Mass Spectrometry (MS) has been instrumental in determining the molecular weight of FICZ and its metabolites. nih.gov Initial studies identified a tryptophan photoproduct with a molecular weight of 284, which corresponds to the monosubstituted 6-formylindolo[3,2-b]carbazole. nih.govtandfonline.com Further analysis using liquid chromatography-mass spectrometry (LC-MS), particularly with negative ion electrospray mode, has been employed to identify metabolites. For instance, metabolites with molecular weights of 300 and 316 were identified, corresponding to the addition of one and two oxygen atoms, respectively. nih.gov This technique is fundamental in tracking the biotransformation of FICZ.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of the molecule. Both ¹H-NMR (proton NMR) and ¹³C-NMR have been used to fully characterize the structure of FICZ, confirming the placement of the formyl group and the arrangement of the fused ring system. nih.govtandfonline.com In metabolic studies, NMR techniques, including correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY), have been vital in elucidating the precise structures of FICZ metabolites. nih.gov These advanced NMR methods help to determine the exact position of hydroxyl groups on the carbazole (B46965) skeleton in metabolites. tandfonline.comnih.gov
The combined application of MS and NMR provides unambiguous structural confirmation. For example, the structures of two tryptophan-derived Ah receptor ligands, 6,12-diformylindolo[3,2-b]carbazole (MW = 312) and 6-formylindolo[3,2-b]carbazole (MW = 284), were elucidated using this dual approach. nih.gov
Table 1: Spectroscopic Data for the Elucidation of FICZ and its Metabolites
| Technique | Application | Findings | Citations |
|---|---|---|---|
| Mass Spectrometry (MS) | Determination of molecular weight | FICZ (MW=284), Monohydroxylated metabolites (MW=300), Dihydroxylated metabolites (MW=316) | nih.govtandfonline.comnih.gov |
| ¹H-NMR and ¹³C-NMR | Complete structural characterization | Confirmed the structure of 6-formylindolo[3,2-b]carbazole | nih.govtandfonline.com |
| Correlation Spectroscopy (COSY) | Elucidation of metabolite structure | Determined proton-proton couplings in metabolites | nih.gov |
| Nuclear Overhauser Effect Spectroscopy (NOESY) | Elucidation of metabolite structure | Determined through-space proximity of protons, confirming substituent positions | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of in vitro metabolites | Separated and identified various hydroxylated FICZ derivatives | nih.govencyclopedia.pubwikipedia.org |
Chromatographic Methods for Metabolite Profiling in In Vitro Systems
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 6-Formylindolo[3,2-b]carbazole and its metabolites in various biological matrices. encyclopedia.pubwikipedia.org It is particularly crucial for profiling the metabolic fate of FICZ in in vitro systems, such as cell cultures and incubations with liver S9 fractions or recombinant enzymes. nih.govencyclopedia.pub
In these studies, HPLC is used to separate FICZ from its various metabolic products. For instance, the metabolism of FICZ has been shown to generate five major metabolites that appear as three distinct peaks (M1, M2, and M3) in an HPLC chromatogram. nih.gov The use of bioassay-driven fractionation coupled with HPLC/MS has enabled the identification of FICZ in light-exposed cell culture medium. oup.comresearchgate.net
Research has shown that the metabolism of FICZ, primarily mediated by cytochrome P450 1A1 (CYP1A1), leads to the formation of several hydroxylated derivatives. nih.govencyclopedia.pub Using HPLC, researchers have been able to monitor the time-dependent formation of these metabolites. encyclopedia.pubwikipedia.org The identified metabolites include two monohydroxylated isomers (2- and 8-hydroxy-FICZ) and three dihydroxylated isomers (2,8-, 2,10-, and 4,8-dihydroxy-FICZ). nih.govencyclopedia.pubwikipedia.org HPLC analysis of zebrafish embryos exposed to FICZ has also demonstrated increased levels of the parent compound when CYP1A function is inhibited, highlighting the utility of this technique in in vivo studies as well. diva-portal.orgnih.gov
Table 2: Chromatographic Separation of FICZ Metabolites
| HPLC Peak | Identified Metabolites | System | Citations |
|---|---|---|---|
| M1 | 2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | Rat liver S9 | nih.gov |
| M2 | 2,10- and 4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (isomers) | Rat liver S9 | nih.gov |
| M3 | 2- and 8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (isomers) | Rat liver S9 | nih.gov |
Advanced Techniques for Investigating Molecular Interactions (e.g., Förster Resonance Energy Transfer)
To understand how 6-Formylindolo[3,2-b]carbazole interacts with its primary target, the aryl hydrocarbon receptor (AhR), and other cellular components, advanced biophysical techniques are employed. One such powerful method is Förster Resonance Energy Transfer (FRET).
FRET is a distance-dependent phenomenon where energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor fluorophore. plos.org This technique can be used to measure the proximity of two molecules, typically on the order of 1-10 nanometers. In the context of FICZ research, FRET has been utilized to investigate the association between AhR and other proteins within a cellular signalsome. plos.org
For example, in a study using HL-60 myeloblastic leukemia cells, FRET measured by flow cytometry was used to assess the association between c-Cbl and AhR in response to FICZ treatment. plos.org In this experimental setup, primary antibodies against c-Cbl and AhR were labeled with donor (e.g., Alexa 488) and acceptor (e.g., Alexa 594) fluorophores. An increase in FRET signal upon FICZ treatment indicated a closer association between c-Cbl and AhR, providing insights into the molecular signaling events triggered by FICZ. plos.org
Molecular docking is another computational technique used to predict the binding orientation and affinity of a ligand to its receptor. Studies have performed molecular docking of FICZ to the AhR, as well as other receptors like the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors, to explore its potential interactions and therapeutic implications. fortunejournals.comfortunejournals.com These computational approaches complement experimental techniques by providing a molecular-level view of the interactions driving the biological activity of FICZ.
Photochemistry and Stability of 6 Formylindolo 2,3 B Carbazole
Photo-decomposition Pathways and Mechanisms of 6-Formylindolo[2,3-b]carbazole
6-Formylindolo[3,2-b]carbazole (FICZ) is itself a photoproduct, primarily formed from the essential amino acid tryptophan upon exposure to light. plos.orgpnas.orgremedypublications.comoup.com Its formation can be initiated by ultraviolet (UV) and visible light. oup.comtandfonline.comencyclopedia.pub While FICZ is generated through photo-oxidation, it is also subject to further photo-decomposition.
The photo-decomposition of FICZ involves a non-enzymatic, light-assisted mechanism. researchgate.net This process primarily leads to the oxidation of the carbazole (B46965) core. researchgate.net Research has shown that the photo-decomposition of FICZ is significantly more rapid than that of its unsubstituted counterpart, indolo[3,2-b]carbazole (B1211750) (ICZ). researchgate.net The presence of the formyl group at the 6-position of the FICZ molecule is believed to accelerate this photo-induced oxidation. researchgate.net The primary photo-decomposition product identified is a quinone. researchgate.net Both FICZ and ICZ can decompose into the same quinone, but the reaction is faster for FICZ. researchgate.net
Factors Influencing this compound Photostability
The stability of FICZ is significantly influenced by environmental factors, particularly light and oxygen.
Light: Exposure to light is a primary driver of both the formation and degradation of FICZ. caymanchem.comcaymanchem.com Ultraviolet B (UVB) radiation is particularly efficient in generating FICZ from tryptophan solutions. tandfonline.com However, continued exposure to light, including both UV and visible light, also promotes its decomposition. pnas.org The light-dependent nature of its synthesis and decomposition suggests FICZ may function as a light-dependent signaling molecule. researchgate.net
Oxygen: Oxidative processes play a crucial role in the stability of FICZ. The generation of FICZ from tryptophan can be mediated by hydrogen peroxide (H₂O₂), even in the absence of light. tandfonline.comacs.org This indicates that oxidative stress is a key factor. invivogen.com Conversely, the photo-decomposition of FICZ is an oxidative process, leading to the formation of oxidized products like quinones. researchgate.net The presence of oxidants such as UVB and hydrogen peroxide can inhibit the enzymatic activity of CYP1A1, an enzyme responsible for FICZ metabolism, which can paradoxically lead to elevated intracellular levels of FICZ and subsequent activation of the aryl hydrocarbon receptor (AhR). pnas.org
The interplay between light and oxygen dictates the concentration and persistence of FICZ in biological and experimental systems. Its inherent instability under light exposure is a critical characteristic, contributing to its transient signaling nature. oup.comwikipedia.org
Generation of Photo-products and their Biological Relevance
The photo-decomposition of FICZ results in the formation of new chemical species, which retain some biological activity, although it is altered from the parent compound.
The main identified photo-decomposition product of FICZ is a quinone. researchgate.net This quinone is also biologically active and can act as a ligand for the aryl hydrocarbon receptor (AhR). researchgate.net However, its potency for AhR activation is significantly lower than that of FICZ. researchgate.net Studies using a cyp1a1 reporter assay determined that the photo-decomposition of FICZ to its quinone product results in a ligand with at least a 7-fold decrease in potency for AhR activation. researchgate.net Another oxidation product that can be formed from the common precursor to FICZ, indole-3-acetaldehyde, is indolo[3,2-b]carbazole-6-carboxylic acid (CICZ). tandfonline.comacs.org
The generation of these less potent photo-products represents a natural attenuation pathway for the potent AhR-mediated signal initiated by FICZ. This light-dependent degradation is a key part of a feedback loop that regulates the activity of the AhR. tandfonline.com
Table 1: Comparative Biological Activity of FICZ and its Photoproduct
| Compound | Biological Target | Activity Metric (EC₅₀) | Potency Relative to FICZ |
| This compound (FICZ) | Aryl Hydrocarbon Receptor (AhR) | ~10 nM (estimated from data) | 1x |
| Quinone (Photoproduct) | Aryl Hydrocarbon Receptor (AhR) | 70 nM researchgate.net | ~7-fold decreased researchgate.net |
Applications of 6 Formylindolo 2,3 B Carbazole Derivatives in Advanced Materials Research
Design Principles for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors, Dye-Sensitized Solar Cells)
The design of optoelectronic materials based on 6-formylindolo[2,3-b]carbazole and its parent scaffold, indolo[3,2-b]carbazole (B1211750) (ICZ), is guided by several key principles aimed at optimizing performance in specific devices. The versatility of the ICZ core allows for its incorporation into various components of devices like Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Dye-Sensitized Solar Cells (DSSCs). nih.govmdpi.com
A primary design strategy involves the precise tuning of the material's electronic levels to meet the requirements of a specific application. nih.govmdpi.com For instance, in DSSCs, ICZ derivatives have been designed to function as the primary electron donor in complex organic dyes. One successful approach involves creating multi-donor-π-acceptor type dyes where the indolo[3,2-b]carbazole core acts as the main donor, and secondary donor groups (like ethylbenzene (B125841) or N,N-diethylaniline) are attached to enhance the light-harvesting capabilities. researchgate.net
For OLEDs and OFETs, the focus is often on maximizing charge carrier mobility and ensuring thermal and electrochemical stability. researchgate.netresearchgate.net The rigid and planar nature of the indolo[3,2-b]carbazole ring system is advantageous for efficient intermolecular π-π stacking, which facilitates charge transport. researchgate.net Design principles for these applications include:
π-System Extension: Expanding the conjugated system of the ICZ core, for example by creating 7-ring π-extended indolocarbazoles, has been shown to improve charge carrier mobility. researchgate.net
Substitution and Functionalization: Attaching various functional groups to the ICZ scaffold is a powerful tool. Introducing electron-donating or electron-withdrawing groups can modify the HOMO/LUMO energy levels, while strategic placement of substituents can influence molecular packing in the solid state. researchgate.netrsc.org
Solubility Enhancement: The introduction of long alkyl chains onto the nitrogen atoms or at other positions of the molecule is a common strategy to improve the solubility of these otherwise poorly soluble compounds, which is crucial for solution-based processing of devices. researchgate.netrsc.org These alkyl chains also play a critical role in directing the self-organization and thin-film morphology of the material. rsc.org
Indolo[3,2-b]carbazole derivatives are frequently employed as charge-transport and electroluminescent materials in OLEDs and as the active semiconducting layer in OFETs. researchgate.net
Structure-Property Relationships in Semiconducting Indolocarbazole Derivatives
The performance of semiconducting materials derived from the indolo[3,2-b]carbazole scaffold is highly dependent on their molecular structure. Even minor chemical modifications can lead to significant changes in their electronic properties and solid-state organization, which in turn dictate device performance. researchgate.netrsc.org
A clear example of this relationship is demonstrated in a study comparing two chloro-substituted ICZ derivatives: 2,8-dichloro-indolo[3,2-b]carbazole (CICZ) and 2,8-dichloro-5,11-dihexyl-indolo[3,2-b]carbazole (CHICZ). rsc.org While both compounds exhibited similar optical and electrochemical properties in solution, their performance in transistors was vastly different. The key findings are summarized below:
| Compound Name | N-Position Substituent | Molecular Packing Motif | Field-Effect Mobility (Thin Film) | Field-Effect Mobility (Single Crystal) |
| CICZ | Hydrogen | Herringbone | Nearly none observed | Not Reported |
| CHICZ | Hexyl chains | 1D π–π stacking | 0.14 cm² V⁻¹ s⁻¹ | 0.5 cm² V⁻¹ s⁻¹ |
| Data sourced from a study on chloro-substituted indolo[3,2-b]carbazole derivatives. rsc.org |
The addition of hexyl chains at the N-5 and N-11 positions in CHICZ not only enhanced solubility but also fundamentally changed the molecular packing from a herringbone arrangement (in CICZ) to a more favorable one-dimensional π–π stacking motif. rsc.org This altered packing facilitated much more efficient charge transport, resulting in a dramatic increase in hole mobility. rsc.org This confirms that chemical substitution is a powerful tool for tuning the molecular packing and electronic properties of these organic semiconductors. rsc.org
Further research highlights other critical structure-property relationships:
Placement of Solubilizing Groups: Attaching long alkyl chains to the ends of the molecule rather than directly onto the nitrogen atoms of the ICZ backbone has been shown to influence the thin-film morphology, causing the molecules to stand perpendicular to the substrate surface. researchgate.net
π-Core Extension: Extending the π-conjugated system can significantly enhance charge mobility. For example, a 7-ring π-extended indolocarbazole with C12 alkyl chains (C12-BBICZ) achieved a carrier mobility of 1.5 cm² V⁻¹ s⁻¹ in a single-crystal transistor. researchgate.net
Unsymmetrical Design: To promote intramolecular charge transfer, an unsymmetrical design can be employed, where the central indolo[3,2-b]carbazole donor core is flanked by an electron-donating group on one side and an electron-accepting group on the other. researchgate.net
Role as Building Blocks in Organic Electronics and Optoelectronics Research
The indolo[3,2-b]carbazole scaffold, including its 6-formyl derivative, is considered a premier building block for the synthesis of novel organic materials for electronics and optoelectronics. researchgate.netnih.govmdpi.com Its utility stems from a combination of highly desirable intrinsic properties and its synthetic accessibility.
The core advantages of the indolo[3,2-b]carbazole system as a chemical substrate include:
Rigid, Planar π-Conjugated System: This structure promotes effective orbital overlap and charge delocalization, which are fundamental for good charge transport. researchgate.net
High Stability: The scaffold exhibits high thermal, photochemical, and electrochemical stability, as well as resistance to oxidation by air, which are crucial for the longevity and reliability of electronic devices. researchgate.netresearchgate.net
Tunable Optoelectronic Properties: The electronic energy levels and charge transport characteristics can be readily modified through synthetic chemistry, allowing for the tailoring of materials for specific applications like OLEDs, OFETs, and OPVs. nih.govmdpi.com
Synthetic Versatility: There are wide opportunities for the regioselective modification of the indolo[3,2-b]carbazole structure. researchgate.net Electrophilic aromatic substitution reactions are particularly effective methods for modifying the core. researchgate.net This allows for the introduction of a wide array of functional groups to fine-tune the material's properties, making it a highly adaptable platform for materials discovery. researchgate.net
Derivatives such as 6,12-di(hetero)aryl-substituted indolo[3,2-b]carbazoles are noted as having particularly high synthetic potential, serving as versatile platforms for creating a new generation of functional organic materials. researchgate.net
Future Research Directions and Unexplored Avenues for 6 Formylindolo 2,3 B Carbazole
Elucidation of Remaining Mechanistic Complexities in AhR Signaling
The interaction of FICZ with the AhR initiates a cascade of cellular events, yet the complete picture of this signaling pathway is far from resolved. A key area for future investigation is the nuanced, context-dependent nature of AhR activation by FICZ. While it is known that FICZ upregulates the expression of genes like Cytochrome P450 1A1 (CYP1A1), which is involved in its own metabolism, the broader implications of this feedback loop require further study. researchgate.net The precise mechanisms through which FICZ-mediated AhR activation leads to divergent outcomes, such as pro-inflammatory versus anti-inflammatory responses, are not fully understood. For instance, in some contexts, AhR activation can suppress inflammatory responses, while in others it can contribute to inflammatory dysregulation. nih.govplos.org
Future research should focus on identifying the factors that dictate these differential responses. This includes investigating the role of co-regulatory proteins, post-translational modifications of the AhR, and crosstalk with other signaling pathways. Understanding how FICZ-induced AhR signaling is modulated in different cell types and tissues will be crucial for a comprehensive understanding of its physiological and pathological roles. For example, the influence of FICZ on the differentiation and function of various immune cells, including T cells and innate lymphoid cells, is an area ripe for further exploration. acs.org
Furthermore, the light-independent pathways for FICZ formation present another layer of complexity. acs.org While initially identified as a photoproduct of tryptophan, evidence suggests its formation can occur through metabolic processes involving enzymes like monoamine oxidase. acs.org Delving into the regulation and significance of these alternative production routes in various physiological and disease states is a critical next step.
Development of Novel Research Tools and Probes Based on 6-Formylindolo[2,3-b]carbazole
The utility of FICZ as a research tool is well-established, but there is a clear need for the development of novel probes and analogues to further dissect AhR biology. While FICZ is a potent and selective AhR agonist, its inherent properties, such as its rapid metabolism, can limit its application in certain experimental settings. researchgate.netacs.org
The synthesis of FICZ analogues with improved stability and tailored functionalities represents a significant area for future research. acs.org For example, creating derivatives with modifications that prevent or slow down CYP1A1-mediated metabolism could provide tools for sustained AhR activation, allowing for the study of long-term signaling events. The development of linkable FICZ derivatives has already opened the door to creating conjugated entities and bifunctional molecules, which can be used to probe AhR interactions and functions with greater precision. acs.org
Moreover, the creation of fluorescently tagged or biotinylated FICZ analogues would be invaluable for visualizing AhR localization and trafficking within cells in real-time. Such tools would facilitate more detailed studies on the dynamics of AhR nuclear translocation and its interactions with other cellular components. nih.gov The development of photo-activatable or "caged" FICZ derivatives could offer precise spatiotemporal control over AhR activation, enabling researchers to investigate the immediate and localized effects of AhR signaling in complex biological systems.
Integration with Emerging Academic Research Fields
The versatile nature of FICZ and its central role in AhR signaling position it at the intersection of several rapidly evolving research fields. Integrating the study of FICZ into these emerging areas promises to yield novel insights and therapeutic strategies.
One such field is immunology and immunotherapy . The modulatory effects of AhR signaling on both innate and adaptive immunity are well-documented. plos.orgnih.gov Future research should explore the potential of targeting the FICZ-AhR axis to control immune-related diseases. This includes investigating its role in autoimmune disorders, graft-versus-host disease, and the immune response to viral infections. plos.org For instance, studies have shown that AhR agonists can alter the balance of effector T cells and regulatory T cells, suggesting a therapeutic potential in managing inflammatory conditions. plos.org The ability of AhR signaling to influence the production of cytokines like IL-10 by natural killer cells further underscores its importance in immune regulation. nih.gov
Another promising area is skin photobiology and dermatology . FICZ is not only formed in the skin upon UV exposure but also acts as a potent photosensitizer. nih.govnih.gov The dual role of FICZ as both an AhR ligand and a photosensitizer presents a complex interplay that warrants further investigation. nih.govnih.gov Unraveling the precise mechanisms by which FICZ contributes to UV-induced oxidative stress and its potential role in inflammatory skin diseases could lead to new strategies for photoprotection and treatment of dermatological conditions. nih.gov
Finally, the connection between FICZ, the microbiome , and host metabolism is a burgeoning field of research. The identification of FICZ as a metabolite of commensal microbes like Malassezia yeasts highlights the intricate relationship between the microbiome and host AhR signaling. nih.gov Future studies should aim to understand how microbial-derived FICZ influences host physiology, immunity, and disease susceptibility. This includes exploring its role in maintaining barrier function at mucosal surfaces and its potential contribution to inflammatory conditions linked to microbial dysbiosis.
Q & A
Basic: What experimental methods are recommended to assess FICZ-induced activation of the aryl hydrocarbon receptor (AhR) in vitro?
Answer:
To evaluate AhR activation by FICZ, researchers commonly use:
- AhR reporter assays : Luciferase-based reporter cell lines (e.g., HT29 cells stably transfected with AHRE-luciferase constructs) quantify transcriptional activity via luminescence .
- CYP1A1/1B1 induction : Measure mRNA levels via qRT-PCR (primers for CYP1A1, CYP1B1, and GAPDH as a control) or protein expression via Western blot (antibodies against CYP1A1/1B1) .
- Competitive binding assays : Determine FICZ’s binding affinity (e.g., Kd = 70 pM) using radiolabeled AhR ligands .
Basic: How can FICZ and its metabolites be quantified in biological samples?
Answer:
- Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) : Optimize protocols using deuterated internal standards (e.g., 20-HETE-D6) for precise quantification in urine or cell lysates .
- Metabolite profiling : Monitor FICZ-derived photoproducts (e.g., hydroxylated metabolites) under UV exposure .
Advanced: What mechanisms underlie FICZ’s enhancement of retinoic acid (RA)-induced differentiation in HL-60 cells?
Answer:
- Experimental design : Treat HL-60 cells with 1 µM RA and 100 nM FICZ in culture . Assess differentiation via:
- Signalsome analysis : Co-immunoprecipitation to study protein interactions (e.g., c-Cbl and AhR) .
Advanced: How can contradictory findings on FICZ’s role in oxidative stress be resolved?
Answer:
Contradictions arise from context-dependent effects:
- Pro-oxidant effects : FICZ photodegradation under UVA generates ROS, sensitizing keratinocytes to apoptosis (measure via caspase-3/7 activity) .
- Antioxidant effects : CYP1A1 induction by FICZ detoxifies ROS in hepatic cells (use α-naphthoflavone to inhibit CYP1A1 and validate AhR dependency) .
Recommendation : Compare cell types (e.g., keratinocytes vs. hepatocytes), exposure durations, and metabolic inhibitors.
Advanced: What methodologies are used to study FICZ’s photodynamic effects in drug-induced phototoxicity?
Answer:
- Keratinocyte models : Expose HaCaT cells to UVA (1–5 J/cm²) post-FICZ treatment. Measure:
- DNA damage assays : Comet assay or γH2AX foci quantification to assess FICZ-mediated inhibition of nucleotide excision repair .
Basic: What are standard FICZ concentrations and solvent protocols for in vitro studies?
Answer:
- Stock preparation : Dissolve FICZ in DMSO (10 mg/mL), aliquot, and store at -20°C .
- Working concentration : 10–100 nM in culture media (final DMSO ≤0.1%) .
Advanced: How should metabolic disruption studies of FICZ be designed?
Answer:
- Inhibition assays : Co-treat with CYP1A1 inhibitors (e.g., α-naphthoflavone) to block FICZ metabolism .
- Metabolic profiling : Use LC-MS/MS to track FICZ degradation products (e.g., hydroxylated or conjugated metabolites) .
Advanced: How does FICZ synergize with other AhR ligands in transcriptional regulation?
Answer:
- Time-course transcriptomics : Compare early (6 hr) vs. late (24 hr) gene expression profiles using RNA-seq .
- Co-treatment models : Combine FICZ with exogenous ligands (e.g., TCDD) and analyze competitive AhR binding via ChIP-seq for target promoters .
Basic: How is AhR dependency validated in FICZ-mediated responses?
Answer:
- Pharmacological inhibition : Use AhR antagonists like α-naphthoflavone (1 µM) to suppress CYP1A1 induction .
- Genetic knockdown : siRNA or CRISPR-Cas9 targeting AhR in cell lines (e.g., HepG2) .
Advanced: What methodologies are applied to study FICZ derivatives in photovoltaic materials?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
